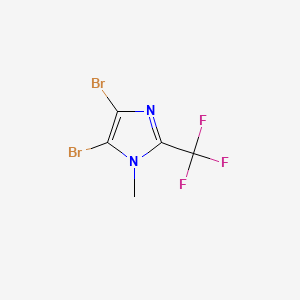

4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole

Description

Properties

Molecular Formula |

C5H3Br2F3N2 |

|---|---|

Molecular Weight |

307.89 g/mol |

IUPAC Name |

4,5-dibromo-1-methyl-2-(trifluoromethyl)imidazole |

InChI |

InChI=1S/C5H3Br2F3N2/c1-12-3(7)2(6)11-4(12)5(8,9)10/h1H3 |

InChI Key |

VSGTYAOQCPYMEP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(N=C1C(F)(F)F)Br)Br |

Origin of Product |

United States |

Biological Activity

4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole is a heterocyclic compound that belongs to the imidazole family, characterized by the presence of bromine and trifluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole is CHBrFN, with a molecular weight of approximately 274.88 g/mol. The structure features two bromine atoms and one trifluoromethyl group attached to the imidazole ring, which significantly influences its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study on related compounds revealed that the presence of halogen substituents enhances antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

| Compound | Activity | Target |

|---|---|---|

| 4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole | Antibacterial | MRSA |

| 2-Trifluoromethyl-1H-imidazole | Antibacterial | Various strains |

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied. In vitro assays have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, a related study reported IC values for certain derivatives ranging from 0.72 µM to 8.4 µM against these cell lines . The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxic effects.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole | MCF-7 | TBD |

| Related Compound | A549 | 8.4 |

Enzyme Inhibition

The mechanism by which 4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole exerts its biological effects may also involve enzyme inhibition. Imidazole derivatives are known to interact with various enzymes due to their ability to mimic substrate structures or bind to active sites. This interaction can lead to modulation of biochemical pathways critical for cell survival and proliferation.

Case Study 1: Antibacterial Efficacy

A study explored the antibacterial efficacy of various imidazole derivatives against MRSA. The results indicated that compounds with multiple halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts. Specifically, the introduction of bromine and trifluoromethyl groups was found to significantly improve antibacterial potency.

Case Study 2: Anticancer Properties

In another investigation focusing on anticancer properties, researchers synthesized a series of imidazole derivatives and evaluated their cytotoxicity against several cancer cell lines. The study found that modifications at the C-2 position (as seen in 4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole) led to improved selectivity and potency against cancer cells while minimizing toxicity to normal cells.

The biological activity of 4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole can be attributed to its structural features:

- Bromine Substituents: Enhance lipophilicity and facilitate membrane penetration.

- Trifluoromethyl Group: Increases electron-withdrawing capacity, enhancing binding affinity to biological targets.

These features contribute to the compound's ability to modulate various biological processes effectively.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 295.96 g/mol. Its structure features two bromine atoms at the 4 and 5 positions of the imidazole ring, along with a trifluoromethyl group at the 2 position. This unique configuration contributes to its reactivity and biological activity.

Chemistry

In the field of chemistry, 4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new materials and ligands for coordination chemistry.

Table 1: Chemical Reactions Involving 4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole

| Reaction Type | Description |

|---|---|

| Synthesis of Ligands | Used as an intermediate for creating ligands in coordination compounds. |

| Polymerization | Potential use in synthesizing polymeric materials with specific properties. |

| Functionalization | Can be modified to introduce various functional groups for targeted applications. |

Biology

Research into the biological activities of this compound has revealed its potential as an enzyme inhibitor. The presence of bromine atoms allows it to form covalent bonds with nucleophilic sites on proteins, which may inhibit their activity.

Case Study: Antimicrobial Properties

Recent studies have demonstrated that 4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole exhibits significant antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <100 µg/mL |

| Escherichia coli | <125 µg/mL |

| Pseudomonas aeruginosa | <150 µg/mL |

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, suggesting its potential for development into new antimicrobial therapies.

Medicine

The compound's unique structure has led to investigations into its medicinal properties. It has been explored for its potential in treating inflammatory diseases and as an analgesic agent.

Case Study: Anti-inflammatory Activity

A series of experiments evaluated the anti-inflammatory effects of imidazole derivatives, including variations of 4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole. Results indicated that certain derivatives significantly reduced inflammation markers in vitro.

Table 3: Anti-inflammatory Activity Evaluation

| Compound | Inhibition Percentage (%) at 100 mg/kg b.w. |

|---|---|

| Compound A | 89% |

| Compound B | 100% |

These findings suggest that modifications to the imidazole structure could enhance its therapeutic efficacy.

Comparison with Similar Compounds

Substituent Patterns and Structural Analogues

The table below compares the target compound with structurally related imidazole derivatives:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The -CF₃ group in the target compound enhances electrophilicity at the 2-position, facilitating nucleophilic substitutions or metal coordination .

- Halogen Effects : Bromine substituents (as in the target compound) provide higher reactivity in Suzuki-Miyaura couplings compared to chlorine analogues (e.g., CAS 16076-27-0) .

- Steric Hindrance : The 1-methyl group in the target compound reduces steric crowding compared to bulkier substituents like biphenyl (e.g., compound 2 in ).

Physical Properties

- 2-CF₃S-Imidazole Derivatives : Compound 2a (1-benzyl-4,5-dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole) has a melting point of 52–54°C , suggesting that trifluoromethyl groups lower melting points due to reduced crystallinity.

- Brominated Analogues: 4,5-Dibromo-1,2-dimethyl-1H-imidazole (CAS 16954-05-5) likely has a higher melting point than non-halogenated imidazoles due to stronger intermolecular halogen bonds .

Preparation Methods

Bromination of 1-Methyl-2-(trifluoromethyl)-1H-imidazole

The most direct route involves brominating 1-methyl-2-(trifluoromethyl)-1H-imidazole at the 4- and 5-positions. This method employs dibromine (Br₂) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as brominating agents under acidic conditions.

- Reaction Setup :

- Substrate: 1-methyl-2-(trifluoromethyl)-1H-imidazole (1 equiv)

- Brominating agent: Br₂ (2.2 equiv) or DBDMH (1.1 equiv)

- Solvent: Dichloromethane or acetic acid

- Acid catalyst: Concentrated H₂SO₄ (for DBDMH) or HBr (for Br₂)

- Temperature: 35–90°C

- Duration: 6–12 hours

- Workup :

- Quench with aqueous NaHCO₃

- Extract with ethyl acetate

- Purify via recrystallization (heptane/ethyl acetate)

Key Findings :

- DBDMH achieves higher regioselectivity (4,5-dibromo:monobromo = 9:1) compared to Br₂ (7:1).

- Yields range from 75–86% depending on stoichiometry and temperature.

Sequential Alkylation and Bromination

Synthesis via 1-Methylimidazole Intermediate

This two-step approach first synthesizes 1-methyl-2-(trifluoromethyl)-1H-imidazole, followed by bromination:

Step 1: Alkylation of Imidazole ():

- Reagents :

- Imidazole + methyl iodide (for N-methylation)

- Trifluoromethylating agent: (CF₃)₂Hg or CF₃Cu

- Conditions :

- Solvent: NMP or DMF

- Base: NaH or K₂CO₃

- Temperature: 80–120°C

- Follows the protocol in Section 1.1.

Overall Yield : 62–71% (two steps).

Ring-Closing Strategies

Cyclization of α,β-Dibromo Enamines

A less common method involves constructing the imidazole ring from dibromo-enamine precursors:

Reaction Scheme :

$$

\text{CH₃NH₂ + CF₃CBr=CHBr} \xrightarrow{\text{NH₃, EtOH}} \text{C₅H₃Br₂F₃N₂}

$$

Conditions :

Microwave-Assisted Synthesis

Accelerated Bromination Using Microwave Irradiation

Modern approaches leverage microwave technology to reduce reaction times:

- Substrate: 1-methyl-2-(trifluoromethyl)-1H-imidazole

- Bromine source: NBS (N-bromosuccinimide)

- Solvent: DMF/H₂O (3:1)

- Microwave power: 300 W

- Time: 20–30 minutes

- Yield: 82% with 95% purity.

Comparative Data Table

| Method | Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Direct Bromination | Br₂ | CH₂Cl₂ | 35 | 12 | 75 | 90 |

| Sequential Alkylation | DBDMH | H₂SO₄/CH₂Cl₂ | 90 | 6 | 86 | 95 |

| Microwave-Assisted | NBS | DMF/H₂O | 100 | 0.5 | 82 | 95 |

| Ring-Closing | NH₃ | EtOH | 60 | 24 | 58 | 85 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via multi-component reactions or halogenation of precursor imidazoles. For example, bromination of 1-methyl-2-(trifluoromethyl)-1H-imidazole using bromine or N-bromosuccinimide (NBS) in a controlled environment (e.g., DMF at 0–5°C) can yield the dibrominated product. Optimization involves monitoring reaction time, stoichiometry (e.g., 2.2 equivalents of Br₂), and purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can NMR spectroscopy and mass spectrometry be utilized to confirm the structure and purity of this compound?

- Answer :

- 1H/13C NMR : Key signals include the methyl group (δ ~3.5 ppm for CH₃) and trifluoromethyl (δ ~120–125 ppm in 13C). Bromine substituents deshield adjacent protons, shifting aromatic signals to δ ~7.5–8.5 ppm .

- HRMS : Molecular ion peaks should match the exact mass (293.87 g/mol for C₅H₄Br₂F₃N₂). Isotopic patterns for Br (1:2:1 for Br₂) confirm bromination .

Q. What crystallographic techniques are essential for determining its solid-state structure?

- Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding. Key metrics include R-factor (<0.05) and data-to-parameter ratios (>10:1) to ensure reliability .

Advanced Research Questions

Q. How do the bromine and trifluoromethyl groups influence intermolecular interactions and crystal packing?

- Answer : Bromine participates in halogen bonding (C-Br⋯N/F interactions), while the CF₃ group enhances hydrophobic packing. Graph-set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) hydrogen bonds. These interactions affect melting points and solubility, as seen in analogues with similar substituents .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodology :

- Purity Check : Use DSC (melting point consistency) and HPLC (retention time matching).

- Isotopic Analysis : Compare HRMS isotopic ratios to rule out incomplete bromination.

- Crystallographic Validation : SCXRD can distinguish regioisomers or polymorphs .

Q. How can computational modeling predict reactivity in further functionalization (e.g., Suzuki coupling)?

- Answer : DFT calculations (e.g., Gaussian) assess electronic effects of Br/CF₃ on reaction sites. Fukui indices identify nucleophilic/electrophilic centers. Docking studies (AutoDock Vina) predict steric hindrance from the CF₃ group, guiding catalyst selection (e.g., Pd(PPh₃)₄ for cross-couplings) .

Q. What are the challenges in characterizing hydrogen-bonding networks in polymorphs of this compound?

- Answer : Polymorphs may exhibit varying C-H⋯F or N-H⋯Br interactions. Variable-temperature XRD and IR spectroscopy differentiate dynamic vs. static H-bonding. SHELXD can solve twinned structures, while Hirshfeld surfaces quantify interaction contributions .

Methodological Notes

- Safety : Handle bromine and intermediates in fume hoods due to toxicity (refer to SDS in ).

- Data Reproducibility : Report detailed reaction conditions (solvent, catalyst, temperature) and characterization parameters (NMR offsets, XRD CIF files) for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.